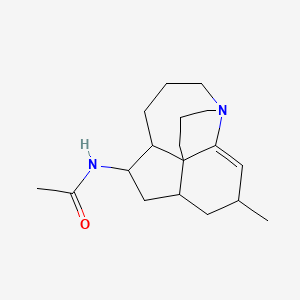

8-Deoxyserratinidine

Description

Structure

3D Structure

Properties

CAS No. |

82841-99-4 |

|---|---|

Molecular Formula |

C18H28N2O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-(4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-yl)acetamide |

InChI |

InChI=1S/C18H28N2O/c1-12-9-14-11-16(19-13(2)21)15-5-3-7-20-8-4-6-18(14,15)17(20)10-12/h10,12,14-16H,3-9,11H2,1-2H3,(H,19,21) |

InChI Key |

OUOOYDSFWFBZIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CC(C3C24CCCN(C4=C1)CCC3)NC(=O)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Stereochemical Analysis

Methodologies for Definitive Structural Determination

The definitive structure of 8-Deoxyserratinidine was pieced together using a multi-pronged approach, relying on high-resolution spectroscopic and spectrometric methods to provide complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. measurlabs.comlibretexts.org ¹H-NMR and ¹³C-NMR spectra provide a detailed map of the proton and carbon frameworks of the molecule, respectively.

In early studies, ¹H-NMR spectroscopy (60 MHz) in a mixture of deuterated chloroform (B151607) and deuterium (B1214612) oxide was instrumental. clockss.org The signal for the proton at the C5 position appeared at δ 4.07 with a half-band width (W1/2) of 22 Hz. clockss.org This information, particularly the coupling constants and chemical shifts, provided initial insights into the relative configuration of the substituents. clockss.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would have been used in more modern analyses to establish the connectivity between different parts of the molecule, confirming the complex fused ring system. measurlabs.com

Table 1: Key ¹H-NMR Data for this compound and Related Compounds clockss.org

| Compound | Proton at C5 | Chemical Shift (δ) | Half-band Width (W1/2) |

| This compound (2) | H-5 | 4.07 ppm | 22 Hz |

| Epidihydrofawcettidine (3) | H-5 | 3.98 ppm | 10 Hz |

| Serratinidine (4) | H-5 | 4.33 ppm | 24 Hz |

| Dihydrofawcettidine (5) | H-5 | 4.17 ppm | 20 Hz |

X-ray Crystallographic Analysis

The most definitive evidence for the three-dimensional structure of this compound came from single-crystal X-ray diffraction analysis. clockss.organton-paar.comnih.gov This powerful technique provides the precise spatial arrangement of atoms within a crystalline solid. anton-paar.com

For this compound, a suitable crystal was grown and subjected to X-ray diffraction. clockss.org The resulting diffraction pattern was analyzed to determine the unit cell dimensions and the electron density map of the molecule. nih.gov The structure was solved using direct methods with the MULTAN-78 program and refined to a final R-factor of 0.066. clockss.org This analysis unequivocally confirmed the proposed molecular structure and provided the solid-state conformation of the molecule. clockss.org

Table 2: Crystallographic Data for this compound clockss.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 12.783(3) Å |

| b | 9.364(2) Å |

| c | 7.326(2) Å |

| β | 104.96(2)° |

| Z | 2 |

| Dx | 1.131 g/cm³ |

| Radiation | CuKα |

| Final R-factor | 0.066 |

Mass Spectrometry (MS) for Fragment Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. msu.edu High-resolution mass spectrometry (HRMS) would have been used to determine the exact mass of this compound, allowing for the calculation of its molecular formula.

Assignment of Absolute and Relative Stereochemistry

Beyond determining the connectivity of atoms, establishing the correct stereochemistry—the three-dimensional arrangement of atoms—is critical. wikipedia.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.govtaylorfrancis.com These methods measure the differential absorption of left and right circularly polarized light. nih.gov

In the study of this compound and related alkaloids, Brewster's benzoate (B1203000) rule was applied. clockss.org This empirical rule relates the sign of the Cotton effect in the ORD or ECD spectrum of a benzoate derivative to the absolute configuration of the chiral center bearing the hydroxyl group. By comparing the chiroptical properties of the benzoate derivative of epidihydrofawcettidine with that of benzoyldihydrofawcettidine, the absolute configuration at C5 was established. clockss.org

Computational Chemistry Approaches for Stereochemical Assignment

Modern computational chemistry provides powerful tools to predict and confirm stereochemical assignments. lu.sebenthambooks.comoscars-project.eu Density Functional Theory (DFT) calculations can be used to model the structures of possible stereoisomers and predict their spectroscopic properties, such as NMR chemical shifts and ECD spectra. mdpi.com

By comparing the computationally predicted spectra with the experimental data, the most likely stereoisomer can be identified. mdpi.com This approach offers a powerful synergy with experimental methods, providing a higher level of confidence in the assigned absolute and relative stereochemistry of complex natural products like this compound.

Conformational Analysis and Dynamic Stereochemistry

The intricate, multi-cyclic structure of this compound, a member of the complex Lycopodium alkaloids, necessitates a detailed conformational analysis to fully comprehend its three-dimensional architecture and chemical behavior. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a rigid polycyclic system like this compound, this analysis reveals the most stable arrangement of its constituent rings and substituents, which in turn governs its reactivity and biological interactions.

The stereochemistry of this compound and related alkaloids has been a subject of detailed investigation. Its structure was established through chemical correlation with serratinine, a closely related alkaloid whose absolute configuration is known. jst.go.jp The elucidation of its stereochemical features, such as the configuration at the C5-substituent, has been a key focus of research on this class of compounds. ndl.go.jp

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are principal tools for probing the conformational landscape of these molecules. Carbon-13 NMR (¹³C NMR) spectroscopy is especially powerful, as the chemical shifts of the carbon atoms are highly sensitive to their local stereochemical environment. researchgate.net These studies have been instrumental in confirming stereochemical assignments and determining the preferred conformations of the ring systems in Lycopodium alkaloids. researchgate.net For instance, analysis of the ¹³C NMR spectra allows for the assignment of nearly all carbon resonances, providing self-consistent proof of the molecule's stereostructure. researchgate.net

The dynamic aspect of stereochemistry involves the study of molecules as they flex and interconvert between different conformations. nih.govunibo.it While the core cage of this compound is largely rigid, some degree of conformational mobility can exist, particularly in the puckering of the six-membered rings. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within the molecule, providing direct evidence for the predominant conformation in solution. mdpi.com The relative energies of different possible conformers (e.g., chair, boat, or twist-boat forms for the piperidine (B6355638) or cyclohexanone (B45756) rings) are evaluated to identify the most stable, lowest-energy state.

The combination of chemical degradation, correlation with known structures, and sophisticated NMR analysis has provided a clear picture of the conformational and dynamic stereochemical properties of this compound, solidifying the understanding of its complex and elegant molecular architecture.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

The following table displays representative ¹³C NMR chemical shift data for key carbon atoms in a serratinine-type skeleton, illustrating how spectroscopy informs structural analysis. The precise values for this compound would be determined experimentally, but these examples showcase the distinct chemical environments within the molecule.

| Carbon Atom | Representative Chemical Shift (ppm) | Structural Information Provided |

| C-1 | ~68.0 | Methine carbon attached to nitrogen and within the ring system. |

| C-4 | ~87.0 | Quaternary carbon at a ring junction, often bonded to an oxygen-bearing group in related alkaloids. hebmu.edu.cn |

| C-5 | ~40.0 | Methine carbon, whose substituent configuration is a key stereochemical feature. ndl.go.jp |

| C-7 | ~35.0 | Methylene carbon adjacent to the ketone. |

| C-8 | ~45.0 | Methylene carbon; its deoxygenated state defines the compound. |

| C-9 | ~63.0 | Methine carbon adjacent to nitrogen. hebmu.edu.cn |

| C-13 | ~210.0 | Carbonyl carbon of the ketone group. |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Isolation Protocols

The primary botanical source of 8-deoxyserratinidine and other serratinine-type alkaloids is the plant species Huperzia serrata, also known by its synonym Lycopodium serratum. This plant has a history of use in traditional Chinese medicine for various ailments. Phytochemical investigations into Huperzia serrata have revealed a rich and complex alkaloidal profile, with numerous structurally related compounds being isolated alongside this compound.

The isolation of this compound from its natural source is a multi-step process that begins with the extraction of the total alkaloids from the dried and powdered plant material. A common and effective method for this initial extraction is an acid-base extraction protocol. This involves the following general steps:

Maceration and Extraction: The powdered plant material is first macerated in a solvent, typically methanol (B129727) or ethanol, to extract a wide range of compounds, including the alkaloids.

Acidification: The resulting extract is then acidified, which converts the alkaloids into their salt forms, making them soluble in the aqueous acidic solution.

Partitioning: This acidic solution is then partitioned with an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic compounds, which remain in the organic layer.

Basification and Re-extraction: The aqueous layer containing the protonated alkaloids is then basified, typically with ammonia (B1221849) solution, to a pH of around 9-10. This deprotonates the alkaloids, converting them back to their free base form. These now less polar alkaloids can be extracted back into an organic solvent.

Crude Alkaloid Fraction: Evaporation of the organic solvent yields a crude mixture of the total alkaloids.

Following the initial extraction, the complex mixture of alkaloids must be separated to isolate individual compounds like this compound. This is achieved through various chromatographic techniques. Classically, column chromatography over silica (B1680970) gel has been a cornerstone of this purification process. The crude alkaloid mixture is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with the polarity of the mobile phase gradually increasing. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

Further purification of fractions containing this compound may require repeated column chromatography, sometimes using different stationary phases like alumina (B75360) or Sephadex LH-20, or by employing preparative high-performance liquid chromatography (prep-HPLC). The final identification and structural elucidation of the isolated this compound are then confirmed using modern spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments).

| Step | Procedure | Purpose |

|---|---|---|

| 1. Extraction | Maceration of powdered plant material in methanol. | To obtain a crude extract containing alkaloids. |

| 2. Acid-Base Partitioning | Acidification, washing with organic solvent, basification, and re-extraction into an organic solvent. | To isolate the total alkaloid fraction from other plant metabolites. |

| 3. Chromatographic Separation | Column chromatography (e.g., silica gel, Sephadex LH-20) with a solvent gradient. | To separate the complex mixture of alkaloids. |

| 4. Further Purification | Preparative High-Performance Liquid Chromatography (prep-HPLC) on selected fractions. | To achieve high purity of the target compound. |

| 5. Structure Elucidation | Spectroscopic analysis (MS, ¹H NMR, ¹³C NMR). | To confirm the identity and structure of this compound. |

Chemotaxonomic Significance within Lycopodiaceae

The Lycopodiaceae family is known for producing a remarkable variety of alkaloids, which are broadly classified into several structural types, including lycopodine, lycodine, fawcettimine (B102650), and serratinine, among others. The distribution of these alkaloid types across different genera and species within the family is not uniform and serves as a valuable tool for chemotaxonomy—the classification of organisms based on their chemical constituents.

The presence of serratinine-type alkaloids, such as this compound, is a significant chemotaxonomic marker. These compounds are predominantly found in the genus Huperzia, with Huperzia serrata being a particularly rich source. The occurrence of this specific class of alkaloids helps to distinguish Huperzia from other genera within the Lycopodiaceae family, such as Lycopodium and Lycopodiella, which tend to produce different major alkaloid types.

For instance, while Lycopodium clavatum is known for its high content of lycopodine-type alkaloids, the phytochemical profile of Huperzia serrata is characterized by the presence of serratinine and other related structures. This chemical divergence reflects the evolutionary relationships between these plants and supports their classification into distinct genera. The structural complexity and diversity of these alkaloids are thought to arise from intricate biosynthetic pathways that have evolved differently in various lineages of the Lycopodiaceae. Therefore, the identification of this compound in a plant sample is a strong indicator of its close taxonomic relationship to Huperzia serrata or other serratinine-producing species within the genus.

| Alkaloid Type | Characteristic Genus/Species | Example Compound |

|---|---|---|

| Lycopodine | Lycopodium | Lycopodine |

| Lycodine | Huperzia, Lycopodium | Lycodine |

| Fawcettimine | Lycopodium | Fawcettimine |

| Serratinine | Huperzia (esp. H. serrata) | Serratinine, this compound |

Methodological Advancements in Natural Product Isolation from Complex Matrices

The isolation of this compound and other minor alkaloids from the chemically complex matrix of a plant extract presents significant challenges. Traditional methods, while effective, can be time-consuming and may lead to the degradation of sensitive compounds. In recent years, significant methodological advancements have been made to improve the efficiency, speed, and resolution of natural product isolation.

One of the key advancements is the development of more efficient extraction techniques. Pressurized Liquid Extraction (PLE), for instance, utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time compared to traditional maceration.

In the realm of separation science, the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) has revolutionized the analysis of complex alkaloid mixtures. These techniques allow for the rapid identification of known compounds and the tentative characterization of new ones directly in the crude extract, even before isolation. This "dereplication" process helps to prioritize which compounds to target for large-scale purification, thereby streamlining the discovery workflow.

Furthermore, advancements in preparative chromatography have also been crucial. The use of smaller particle size stationary phases in prep-HPLC columns has led to improved resolution and faster separations. Additionally, techniques such as counter-current chromatography (CCC) offer an alternative to solid-support chromatography, reducing the risk of irreversible adsorption and degradation of the target compounds.

These modern techniques, when used in combination, provide a powerful toolkit for the efficient isolation and characterization of this compound and other Lycopodium alkaloids from their complex natural sources.

Biosynthetic Pathway Elucidation

Proposed Biogenetic Routes to Fawcettimine-Type Lycopodium Alkaloids

The prevailing hypothesis for the biosynthesis of Lycopodium alkaloids suggests a common origin from L-lysine and malonyl-CoA. nih.gov The proposed pathway to the fawcettimine (B102650) skeleton, to which 8-deoxyserratinidine belongs, involves a series of complex rearrangements from other major classes of Lycopodium alkaloids.

A widely accepted biogenetic hypothesis posits that phlegmarine (B1213893) is a key intermediate derived from two units of a lysine-derived heterocyclic imine, 1-piperideine (B1218934), and a polyketide substrate. ub.eduresearchhub.com From phlegmarine, the formation of the lycodane skeleton occurs through a bond formation between C-4 and C-13. Subsequent rearrangement of the lycodane structure, specifically the migration of the C-4 to C-13 bond to C-12, is thought to form the characteristic 5-membered ring of the fawcettimine skeleton. ub.edupsu.edu

The fawcettimine class is one of the four major structural classes of Lycopodium alkaloids, alongside the lycopodine, lycodine, and miscellaneous groups. psu.edu The core fawcettimine nucleus can be simplified to a three-ring system, as the C ring often forms spontaneously through the condensation of a free amine with a carbonyl group to create a hemiaminal unit. ub.edu

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling studies have been instrumental in deciphering the building blocks of Lycopodium alkaloids. nih.govresearchgate.net These experiments have confirmed that L-lysine is a primary precursor for these compounds. nih.govresearchgate.net Specifically, L-lysine is processed into a heterocyclic imine, which then couples with a polyketide substrate derived from malonyl-CoA, forming the initial C16N2 backbone of the alkaloids. researchhub.comresearchgate.net

Key findings from isotopic labeling studies include:

L-lysine and Cadaverine: Early feeding experiments with radiolabeled precursors demonstrated the incorporation of L-lysine and its decarboxylation product, cadaverine, into the alkaloid scaffolds. researchhub.com

Pelletierine (B1199966) and 4-(2-piperidyl)acetoacetic acid: Further studies have shown that pelletierine and 4-(2-piperidyl)acetoacetate, both derived from L-lysine, are likely building blocks for all Lycopodium alkaloids. researchhub.comjst.go.jp

Differential Incorporation: Interestingly, while precursors like L-lysine, cadaverine, and 1-piperideine are incorporated into both "halves" of the C16N2 scaffold, pelletierine is only incorporated into one half. researchhub.com This suggests a condensation reaction occurs between a substrate that is irreversibly derived from its co-substrate to form the key alkaloid scaffold. biorxiv.org

Deuterium (B1214612) Oxide (D2O) Labeling: More recent techniques using D2O labeling have proven to be a powerful tool for measuring the active biosynthesis of natural products and probing the activity of multiple biosynthetic transformations within a pathway. nih.gov

| Precursor | Incorporation Evidence |

| L-Lysine | Confirmed through multiple isotopic labeling studies as a primary precursor. nih.govresearchhub.comresearchgate.netresearchgate.net |

| Cadaverine | Shown to be incorporated into the alkaloid scaffold. researchhub.com |

| 1-Piperideine | A lysine-derived heterocycle that serves as a building block. researchhub.com |

| Pelletierine | Incorporated into one half of the C16N2 scaffold. researchhub.comjst.go.jp |

| 4-(2-piperidyl)acetoacetate | A likely building block derived from L-lysine. researchhub.comjst.go.jp |

| Malonyl-CoA | Provides the polyketide substrate for coupling with the lysine-derived unit. nih.govresearchhub.com |

Identification and Characterization of Key Biosynthetic Enzymes

While many of the enzymes involved in Lycopodium alkaloid biosynthesis remain uncharacterized, recent research has begun to identify and elucidate the function of key players. nih.govresearchgate.net

A significant breakthrough has been the discovery of a new class of enzymes for alkaloid biosynthesis: neofunctionalized α-carbonic anhydrases (CAHs) . researchhub.comresearchgate.netbiorxiv.org Termed CAH-like (CAL) proteins, these enzymes are crucial for constructing the core scaffold of Lycopodium alkaloids. researchgate.netresearchgate.net

Key identified enzymes and their functions:

Lysine/Ornithine Decarboxylase (L/ODC): This bifunctional enzyme catalyzes the decarboxylation of L-lysine, an early and essential step in the pathway. researchgate.net

CAH-like (CAL) Enzymes: Three distinct CAL proteins have been identified that catalyze a stereospecific Mannich-like condensation and subsequent formation of a key bicyclic phlegmarane scaffold intermediate. researchhub.comresearchgate.netresearchgate.net These enzymes are thought to facilitate the crucial C-C bond formation between the lysine-derived and polyketide-derived units. researchgate.net The reaction likely proceeds through an "addition-first" mechanism, where the addition of the nucleophilic cosubstrate precedes decarboxylation. researchhub.com

The identification of these enzymes was aided by studying the tissue-specific gene expression in plants that produce these neuroactive alkaloids. researchhub.comresearchgate.net This approach, combined with transcriptome analysis, has been pivotal in uncovering the novel functions of these enzymes. researchgate.net

Chemoenzymatic Strategies for Pathway Investigation

Chemoenzymatic strategies, which combine chemical synthesis with biological catalysis, have become valuable in investigating the biosynthesis of complex natural products like this compound. These approaches allow researchers to synthesize proposed intermediates and test their conversion by specific enzymes, thereby validating steps in the biosynthetic pathway.

For instance, the total synthesis of fawcettimine-type alkaloids, including (-)-8-deoxyserratinine, has been achieved. researchgate.net These synthetic routes often draw inspiration from the proposed biosynthetic pathways. jst.go.jpresearchgate.net By creating key intermediates synthetically, researchers can then use them as substrates in enzymatic assays to confirm the function of newly discovered enzymes, such as the CAL proteins.

Furthermore, biomimetic syntheses, which mimic the proposed biosynthetic steps, have been successfully employed to construct the core skeletons of Lycopodium alkaloids. kyoto-u.ac.jp These synthetic endeavors not only provide access to these complex molecules for further study but also offer insights into the plausibility of the proposed biosynthetic routes. The development of a collective total synthesis of several fawcettimine-type alkaloids from a common precursor highlights the efficiency of biosynthesis-inspired strategies. researchgate.net

Chemical Synthesis and Synthetic Strategy

Total Synthesis Approaches to 8-Deoxyserratinidine

The total synthesis of this compound is a testament to the power of modern organic synthesis. Researchers have devised various strategies to assemble its complex architecture, each with its own set of key reactions and stereochemical considerations.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. chemistry.coachub.edu For this compound, a common retrosynthetic strategy involves disconnecting the tetracyclic core to reveal more manageable precursors.

One prominent approach, reported by the Tu group, envisioned a versatile 6/5/5 tricyclic intermediate as a key building block. nih.govoup.com This intermediate could then be elaborated to not only this compound but also other fawcettimine-type alkaloids like fawcettimine (B102650), fawcettidine, and lycojaponicumin C. nih.govencyclopedia.pub The strategic disconnections often focus on the formation of the piperidine (B6355638) ring and the construction of the congested quaternary carbon center, which are significant hurdles in the synthesis. encyclopedia.pubmdpi.com

A typical retrosynthetic pathway might involve the following key disconnections:

Aza-Wittig reaction or reductive amination: To form the final piperidine ring late in the synthesis. encyclopedia.pubresearchgate.net

Dieckmann condensation or intramolecular aldol (B89426) reaction: To construct one of the five-membered rings. nih.govmdpi.com

Carbene addition/cyclization or radical cyclization: To forge the intricate fused ring system and establish key stereocenters. oup.commdpi.com

This deconstruction leads back to simpler starting materials, often derived from chiral pool sources or synthesized via asymmetric methods to ensure stereochemical control. researchgate.netnih.gov

Key Reaction Methodologies and Transformations

The construction of this compound and its congeners relies on a diverse arsenal (B13267) of chemical reactions. These transformations are carefully chosen to build the complex scaffold with high efficiency and selectivity.

Key reactions employed in the synthesis include:

Cycloaddition Reactions: The Diels-Alder reaction has been utilized to construct the initial cyclohexene (B86901) ring, setting the stage for subsequent transformations. researchgate.net

Rearrangements and Annulations: Intramolecular reactions are pivotal in forming the fused ring systems. For instance, an intramolecular carbene addition/cyclization has been used to create a key bicyclic intermediate. oup.com Similarly, intramolecular Michael additions and aldol condensations are frequently employed to forge new rings. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are valuable for creating crucial carbon-carbon bonds. kyoto-u.ac.jp

Reductive Amination: This reaction is a common method for the late-stage construction of the nitrogen-containing piperidine ring from a dialdehyde (B1249045) or related precursor. mdpi.comresearchgate.net

Aza-Wittig Reaction: This powerful transformation provides an alternative route to the formation of the nitrogen-containing ring system. encyclopedia.pubresearchgate.net

The following table summarizes some of the key reaction types and their applications in the synthesis of Lycopodium alkaloids.

| Reaction Type | Purpose in Synthesis | Example Application |

| Dieckmann Condensation | Formation of a five-membered carbocycle | Construction of a key tricyclic intermediate. nih.gov |

| Intramolecular Aldol Addition | Ring formation | Installation of the B ring in a tetracyclic precursor. mdpi.com |

| Reductive Amination | Formation of the piperidine ring | Late-stage cyclization to complete the tetracyclic core. mdpi.com |

| Aza-Wittig Reaction | Nitrogen-containing ring formation | Synthesis of tetracyclic amine precursors. encyclopedia.pub |

| Radical Cyclization | Construction of fused ring systems | Formation of a tricyclic intermediate with correct stereochemistry. mdpi.com |

Control of Stereochemistry in Multi-Step Synthesis

The precise control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. ontosight.ai Synthetic chemists employ a variety of strategies to achieve the desired stereoisomer.

Asymmetric Synthesis: This approach often begins with a chiral starting material or utilizes a chiral catalyst or auxiliary to induce stereoselectivity in a key reaction. For example, organocatalytic α-amination has been used to set an early stereocenter in a divergent synthesis of Lycopodium alkaloids. researchgate.net

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. For instance, the stereoselective introduction of a methyl group has been achieved by taking advantage of the steric environment of a bicyclic intermediate. researchgate.net Directed hydrogenations, where a catalyst is directed to one face of a molecule by a nearby functional group, are also a powerful tool for controlling stereochemistry. rsc.org

Strategic Use of Cyclic Systems: The rigid conformations of cyclic intermediates can be exploited to control the stereochemistry of reactions on the ring or on appended side chains. For example, the stereochemistry of a quaternary carbon has been established through a Cu-mediated carbenoid annulation on a bicyclic precursor. oup.com

Divergent Synthetic Strategies for Lycopodium Alkaloid Scaffolds

A highly efficient approach to synthesizing multiple Lycopodium alkaloids is through a divergent strategy. This involves the synthesis of a common intermediate that can be chemically manipulated to produce a variety of related natural products. encyclopedia.pub

The Tu group's synthesis of four fawcettimine-class alkaloids, including this compound, is a prime example of this approach. nih.govencyclopedia.pub They designed and synthesized a versatile 6/5/5 tricyclic azide (B81097) intermediate. encyclopedia.pub This common precursor possesses the core framework and necessary functional groups to be divergently transformed into (-)-lycojaponicumin C, (-)-8-deoxyserratinine, (+)-fawcettimine, and (+)-fawcettidine. nih.gov For instance, a regioselective aza-Wittig reaction and subsequent reduction of the azide intermediate leads to a tetracyclic amine, a precursor to (-)-lycojaponicumin C. encyclopedia.pub

This strategy is not only elegant but also highly practical, as it allows for the efficient production of several complex molecules from a single, advanced intermediate, facilitating the exploration of their biological activities. uci.edu

Comparison of Synthetic Efficiency and Selectivity of Reported Routes

The divergent synthesis by Tu and coworkers stands out for its efficiency in producing four different alkaloids from a common intermediate. nih.govencyclopedia.pub For example, the synthesis of (-)-8-deoxyserratinine was accomplished in 12 steps. encyclopedia.pub Other approaches may have longer linear sequences but might offer advantages in terms of the novelty of the reactions used or the ease of preparing the starting materials.

The selectivity of a synthesis refers to its ability to produce the desired stereoisomer. Modern synthetic methods, such as asymmetric catalysis and substrate-controlled reactions, have enabled highly stereoselective syntheses of Lycopodium alkaloids, often with excellent diastereomeric and enantiomeric excesses. rsc.org

The following table provides a conceptual comparison of different synthetic strategies.

| Synthetic Strategy | Key Features | Advantages |

| Linear Synthesis | Step-by-step construction of the molecule. | Can be straightforward to design. |

| Convergent Synthesis | Different fragments of the molecule are synthesized separately and then joined together. | Often more efficient for complex targets. |

| Divergent Synthesis | A common intermediate is used to produce multiple target molecules. | Highly efficient for producing a family of related compounds. encyclopedia.pub |

| Biomimetic Synthesis | The synthetic route mimics the proposed biosynthetic pathway. | Can lead to novel and efficient bond formations. osti.gov |

Development of Novel Synthetic Methodologies Inspired by this compound

The structural complexity of this compound and other Lycopodium alkaloids has served as a powerful driving force for the development of new synthetic methods. uci.edu The challenges posed by these intricate natural products have spurred chemists to devise innovative solutions for ring construction, stereocontrol, and functional group manipulation.

For example, the need to construct the congested quaternary carbon center at the ring junction has led to the development of novel annulation strategies. oup.com The pursuit of concise and efficient syntheses has also prompted the invention of new tandem or cascade reactions, where multiple bonds are formed in a single operation. mdpi.com These newly developed methodologies not only enable the synthesis of the target alkaloids but also enrich the toolbox of synthetic organic chemistry, with potential applications in the synthesis of other complex molecules. uci.edu

The synthesis of these natural products is not merely an academic exercise but a platform for discovery, pushing the boundaries of what is possible in chemical synthesis and providing tools for future scientific exploration. uci.edu

Structure Activity Relationship Sar Studies of 8 Deoxyserratinidine and Its Analogs

Design and Synthesis of 8-Deoxyserratinidine Analogs and Derivatives6.2. Systematic Modification of the Indenoazepine Core6.3. Elucidation of Pharmacophoric Elements through Structural Variation6.4. Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches6.5. In Silico Tools for Predicting Structure-Activity Relationships

It is recommended to verify the name and existence of the compound "this compound" in chemical literature, as it may be a novel or as-yet-unreported substance. Without primary research on this specific molecule, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Molecular and Cellular Mechanisms of Action

Investigation of Enzyme Modulatory Activities (e.g., Cholinesterase Inhibition)

The investigation of enzyme modulation is a critical step in characterizing a novel compound. For many Lycopodium alkaloids, the primary focus of such studies has been on the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—due to the therapeutic potential of these enzymes' inhibitors in conditions like Alzheimer's disease. psu.eduresearchgate.netnih.govnih.gov

However, in the case of 8-Deoxyserratinidine, research into its enzyme modulatory activity has yielded negative results in the context of cholinesterase. A study that isolated this compound alongside other alkaloids from Lycopodium japonicum specifically assayed these compounds for their inhibitory activities against acetylcholinesterase. The study reported that no inhibitory activities were detected for the tested compounds, including this compound. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

This table is based on available scientific findings.

| Compound | Target Enzyme | Result | Citation |

| This compound | Acetylcholinesterase (AChE) | No inhibitory activity detected | researchgate.net |

Kinetic characterization is essential to understand how an inhibitor interacts with an enzyme. This analysis typically determines parameters such as the inhibition constant (K_i_) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). frontiersin.orgugm.ac.id These studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations. ugm.ac.id

Given that this compound was found to be inactive as an acetylcholinesterase inhibitor, further studies to determine its kinetic parameters of enzyme inhibition have not been reported in the scientific literature. researchgate.net

Table 2: Kinetic Parameters of Enzyme Inhibition for this compound

This table reflects the absence of data due to the compound's lack of detected inhibitory activity against the primary tested enzyme.

| Compound | Target Enzyme | Inhibition Constant (K_i) | Mode of Inhibition | Citation |

| This compound | Acetylcholinesterase (AChE) | Data not available | Not applicable | researchgate.net |

Ligand-enzyme binding site analysis aims to identify the specific location on an enzyme where a compound binds. This is often achieved through computational methods like molecular docking or experimental techniques such as X-ray crystallography. psu.edunih.gov These analyses provide insight into the specific amino acid residues involved in the interaction and the types of chemical bonds formed. psu.edu

As this compound did not demonstrate inhibitory activity against acetylcholinesterase, detailed binding site analyses for this interaction have not been pursued or published. researchgate.net

Receptor Interaction Profiling and Target Identification

Beyond enzyme inhibition, the biological effects of a compound can be mediated by its interaction with cellular receptors. wikipedia.org Receptor interaction profiling involves screening a compound against a panel of known receptors to identify binding partners. Modern target identification strategies can employ a range of methods, from genetic and genomic approaches to chemical proteomics, to uncover the molecular targets of a bioactive small molecule. nih.govpelagobio.commdpi.com These techniques can reveal both on-target and off-target effects, providing a comprehensive view of a compound's mechanism of action. pelagobio.com

To date, there are no published studies that have performed receptor interaction profiling or broad target identification for this compound. Its specific molecular targets within the cell remain unknown.

Effects on Intracellular Signaling Pathways and Cellular Processes

Bioactive molecules often exert their effects by modulating intracellular signal transduction pathways, which are complex cascades of molecular events that link cell surface receptors to cellular responses. nih.govkhanacademy.org These pathways can involve second messengers like cAMP, protein kinases, and transcription factors that ultimately alter gene expression and cellular processes such as proliferation, differentiation, and apoptosis. nih.govmdpi.comnih.gov

There is currently no scientific literature describing the effects of this compound on any specific intracellular signaling pathways or cellular processes. Research in this area would be required to understand its potential neuroprotective or anti-inflammatory effects as suggested by general structural similarities to other alkaloids. ontosight.ai

Application of this compound as a Molecular Probe

A molecular probe is a molecule used to study other molecules or structures. nih.govnih.gov Often equipped with a reporter group like a fluorophore, these probes can be used to visualize, locate, or quantify their targets within a biological system, making them invaluable tools in cell biology and diagnostics. thermofisher.comrsc.org The development of a molecular probe requires a molecule with high affinity and specificity for its target. rsc.org

There is no evidence in the current scientific literature to suggest that this compound has been developed or utilized as a molecular probe for any biological target. Its lack of known high-affinity binding to a specific target, such as acetylcholinesterase, makes it an unlikely candidate for such applications without further discovery of a specific binding partner. researchgate.net

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Lycopodium alkaloids, offering high resolution and sensitivity for both qualitative and quantitative assessments. For a compound like 8-deoxyserratinidine, reversed-phase HPLC is a commonly employed method. This approach utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, which allows for the effective separation of alkaloids based on their hydrophobicity.

A typical HPLC method for the purity determination and quantification of this compound would involve a gradient elution to ensure the separation of the target analyte from other structurally similar alkaloids that may be present in a crude extract or a reaction mixture. The use of a photodiode array (PDA) detector allows for the monitoring of elution at multiple wavelengths, which aids in peak identification and purity assessment by comparing the UV spectra of the analyte peak. For quantification, a calibration curve is constructed using certified reference standards of this compound at various concentrations.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling (in research contexts)

For the detection of trace amounts of this compound and for the purpose of metabolite profiling in research settings, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for Lycopodium alkaloids, as it typically produces protonated molecular ions [M+H]+, which can be selected for further fragmentation. nih.gov

In a research context, such as studying the metabolism of this compound in a biological system, LC-MS/MS can be used to identify potential metabolites. This is achieved by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation). The fragmentation patterns of these potential metabolites can then be compared to that of the parent compound to aid in structural elucidation. mdpi.com

Table 2: Representative LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ of this compound |

| Product Ions (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for specific transitions |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many complex alkaloids like this compound may have limited volatility, GC-MS can be applicable if the compound can be derivatized to increase its volatility and thermal stability. ni.ac.rs For instance, silylation is a common derivatization technique for compounds with active hydrogens.

The applicability of GC-MS to this compound would depend on its thermal stability and amenability to derivatization. If suitable, GC-MS offers excellent chromatographic resolution and provides mass spectra with detailed fragmentation patterns, which are highly valuable for structural identification through comparison with spectral libraries. researchgate.net The electron ionization (EI) mode, typically used in GC-MS, produces a wealth of fragment ions that can serve as a fingerprint for the compound. cdnsciencepub.com

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Method Validation for Analytical Reproducibility and Accuracy in Research Settings

To ensure the reliability and consistency of data in a research setting, any analytical method developed for this compound must undergo validation. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by the separation of the analyte from potential impurities or related compounds.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision).

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Method Validation Acceptance Criteria in a Research Context

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Specificity | No interference at the retention time of the analyte |

Future Research Directions and Translational Perspectives Within Academic Scope

Discovery of Novel Molecular Targets beyond Established Pathways

The primary established biological activity for many Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), with huperzine A being the most prominent example. psu.eduresearchgate.net However, the structural diversity within this alkaloid family suggests a broader range of biological targets. Future research on 8-Deoxyserratinidine should extend beyond AChE inhibition to explore novel molecular interactions. Studies on related Lycopodium alkaloids have indicated potential anti-inflammatory effects and the ability to inhibit foam cell formation, a key process in atherosclerosis. mdpi.com Furthermore, synthetic derivatives of α-obscurine, a lycodine-type alkaloid, have been investigated as potent blockers of T-type calcium channels, which are implicated in various neurological disorders. researchgate.net

A forward-thinking research approach would involve screening this compound against a diverse panel of receptors, enzymes, and ion channels. This could uncover unexpected activities and provide new starting points for therapeutic development. Given its structural relation to fawcettidine, which has a defined stereochemistry, investigating its interactions with neuronal signaling pathways beyond the cholinergic system is a logical progression. scribd.com

Advancements in Stereocontrolled Synthesis of Complex Alkaloids

The synthesis of Lycopodium alkaloids is a formidable challenge due to their densely functionalized and stereochemically complex polycyclic frameworks. researchgate.net While a specific total synthesis for this compound is not widely reported, its structure was confirmed via chemical derivation from fawcettidine, demonstrating a key chemical correlation. scribd.com Future synthetic endeavors will likely focus on developing more efficient and stereocontrolled routes to the core fawcettimine (B102650) skeleton.

Recent advancements in the field provide a roadmap for these efforts. Collective synthesis strategies, which aim to produce multiple family members from a common intermediate, are particularly promising. sioc-journal.cn Bioinspired diversification, where late-stage modifications are made to a common precursor, has been successfully used to synthesize various lycodine-type alkaloids and could be adapted for the fawcettimine class. acs.org Key synthetic strategies that could be applied include:

Intramolecular Cycloadditions: To construct the complex ring systems efficiently. mdpi.com

Radical Cyclizations: For the formation of key carbon-carbon bonds. mdpi.com

Connective Transforms: Utilizing temporary bridging elements to control stereochemistry and relieve ring strain during the formation of challenging structures, such as the nine-membered azonane ring found in related alkaloids. unizg.hr

Developing a robust and scalable synthesis for this compound would not only confirm its structure but also provide access to analogs for structure-activity relationship (SAR) studies, crucial for identifying its biological targets.

Bioengineering Approaches for Enhanced Biosynthesis

The low natural abundance of many Lycopodium alkaloids necessitates the development of alternative production methods. Significant strides have been made in elucidating the biosynthetic pathways of these compounds, particularly huperzine A. frontiersin.org Key discoveries include the identification of novel carbonic anhydrase-like (CAL) enzymes and type III polyketide synthases (PKSs) that are crucial for constructing the core alkaloid scaffolds. frontiersin.orgacs.org

A key future direction is to apply these insights to the biosynthesis of this compound. This would involve:

Gene Discovery: Identifying the specific biosynthetic genes in Lycopodium phlegmaria responsible for its production using transcriptomic and genomic approaches.

Heterologous Expression: Transferring the identified biosynthetic genes into a suitable host organism, such as Nicotiana benthamiana or yeast. frontiersin.org The successful production of other Lycopodium alkaloid congeners using this method demonstrates its feasibility. frontiersin.orgresearchgate.net

Metabolic Engineering: Optimizing the production of this compound in the heterologous host by engineering precursor pathways and enzyme expression levels.

These bioengineering strategies could provide a sustainable and scalable source of the compound, overcoming the limitations of extraction from slow-growing club mosses.

Application of this compound as a Chemical Biology Tool for Mechanistic Studies

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical biology tool to investigate cellular processes. By functionalizing the alkaloid with reporter tags (e.g., biotin, fluorescent dyes, or clickable handles), researchers can create molecular probes to identify its direct binding partners within the cell.

This approach is essential for target validation and mechanistic elucidation. For instance, if screening studies suggest a novel molecular target (as discussed in 9.1), an affinity probe based on the this compound scaffold could be used in pull-down experiments with cell lysates, followed by mass spectrometry (proteomics) to definitively identify the protein target(s). This would provide direct evidence of the physical interaction and serve as a foundation for understanding its mechanism of action at a molecular level. The development of such tools is contingent on the synthetic accessibility of the natural product and its analogs (as discussed in 9.2).

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of the role and regulation of this compound can be achieved by integrating multiple layers of "-omics" data. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the alkaloid's biosynthesis and its effects on biological systems. uv.esbiorxiv.org

For example, by analyzing Lycopodium phlegmaria under different conditions, researchers could:

Correlate Gene Expression and Metabolite Levels: Use integrated transcriptome and metabolome analysis to identify the complete set of genes and enzymes involved in the this compound biosynthetic pathway and its regulation. researchgate.net

Uncover Biological Function: Treat model organisms or cell cultures with this compound and use multi-omics profiling to observe global changes in gene expression, protein abundance, and metabolic profiles. This can reveal the cellular pathways perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. nih.gov

This integrative strategy moves beyond a single-target focus to a systems-level understanding, which is crucial for modern drug discovery and for fully realizing the translational potential of complex natural products like this compound. nih.govrsc.org

Q & A

Q. How can researchers integrate fragmented literature on this compound into a cohesive review?

- Methodological Answer : Use citation-tracking tools (e.g., Web of Science Research Assistant) to identify supporting/contrasting studies. Synthesize findings thematically (e.g., synthesis, bioactivity, structural analogs) while highlighting methodological gaps. Adhere to PRISMA guidelines for systematic reviews to ensure comprehensiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.